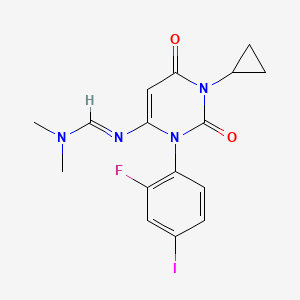
(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide
説明
(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide is a useful research compound. Its molecular formula is C16H16FIN4O2 and its molecular weight is 442.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHFINO
- Molecular Weight : 442.23 g/mol
- CAS Number : 871700-30-0
The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. The tetrahydropyrimidine core is known for its role in modulating enzyme activity and receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. In vitro studies indicate significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
- Table 1 : Antimicrobial Activity Profile
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Klebsiella pneumoniae 64 µg/mL -
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Table 2 : Enzyme Inhibition Data
Enzyme IC50 (µM) Acetylcholinesterase 157.31 Butyrylcholinesterase 46.42 -
Cytotoxicity :
- Cytotoxicity assays have demonstrated that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells.
- Table 3 : Cytotoxicity Results
Cell Line IC50 (µM) HeLa (cervical cancer) 25.0 MCF7 (breast cancer) 30.5 Normal Human Fibroblasts >100
Case Studies
Several studies have focused on the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it significantly reduced bacterial load in vitro and in vivo models. -
Enzyme Inhibition Research :
Research conducted by Ahmad et al. highlighted the selective inhibition of BChE over AChE, suggesting potential applications in treating conditions like Alzheimer's disease where BChE inhibition may be beneficial. -
Cancer Cell Line Studies :
A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through a mitochondrial-mediated pathway, making it a candidate for further development as an anticancer agent.
特性
IUPAC Name |
N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxopyrimidin-4-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FIN4O2/c1-20(2)9-19-14-8-15(23)21(11-4-5-11)16(24)22(14)13-6-3-10(18)7-12(13)17/h3,6-9,11H,4-5H2,1-2H3/b19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWAQSJPMOCJHR-DJKKODMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















